REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].[CH3:19][O:20][CH:21]([O:24][CH3:25])[CH2:22]Br>CN(C=O)C.C(OCC)C.O>[CH3:19][O:20][CH:21]([O:24][CH3:25])[CH2:22][N:10]1[C:11]2[C:7](=[CH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=2)[CH:8]=[N:9]1 |f:1.2.3|
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C2C=NNC2=C1
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Name
|
|
Quantity
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9.31 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
7.98 mL
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Type
|
reactant
|
Smiles
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COC(CBr)OC
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Name
|
|
Quantity
|
60 mL
|
Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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after which the mixture was heated to 50 C for 18 hours
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Duration
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18 h
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Type
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EXTRACTION
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Details
|
extracted with diethyl ether (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure to an orange oil
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Type
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CUSTOM
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Details
|
The residue was purified by MPLC (SiO2, 9:1 Hexane:ethyl acetate to 4:1 Hexane:ethyl acetate)
|
Name
|
|
Type
|
product
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Smiles
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COC(CN1N=CC2=CC=C(C=C12)[N+](=O)[O-])OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |